molecular formula C9H10F3NO B13108965 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol

Cat. No.: B13108965
M. Wt: 205.18 g/mol
InChI Key: LJPHLAATQXNCTF-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the aminoethyl group onto a phenol ring. One common method involves the trifluoromethylation of a phenol derivative followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aminoethyl group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aminoethyl group can facilitate interactions with biological targets such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    5-(Trifluoromethyl)phenol:

    3-(2-Aminoethyl)-4-(trifluoromethyl)phenol: A positional isomer with different chemical and biological properties.

Uniqueness

3-(2-Aminoethyl)-5-(trifluoromethyl)phenol is unique due to the presence of both the aminoethyl and trifluoromethyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-(2-aminoethyl)-5-(trifluoromethyl)phenol

InChI

InChI=1S/C9H10F3NO/c10-9(11,12)7-3-6(1-2-13)4-8(14)5-7/h3-5,14H,1-2,13H2

InChI Key

LJPHLAATQXNCTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)O)CCN

Origin of Product

United States

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